molecular formula C25H34BrN B12108344 2-Amino-7-bromo-9,9-dihexylfluorene

2-Amino-7-bromo-9,9-dihexylfluorene

Cat. No.: B12108344
M. Wt: 428.4 g/mol
InChI Key: KQBYNLQHSRKWSH-UHFFFAOYSA-N
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Description

2-Amino-7-bromo-9,9-dihexylfluorene is an organic compound with a complex structure that includes an amino group, a bromine atom, and two hexyl groups attached to a fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-bromo-9,9-dihexylfluorene typically involves multiple steps, starting from commercially available fluorene derivatives One common method includes the bromination of 9,9-dihexylfluorene to introduce the bromine atom at the 7-positionThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-bromo-9,9-dihexylfluorene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Amino-7-bromo-9,9-dihexylfluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-7-bromo-9,9-dihexylfluorene in its applications involves its ability to participate in electron transfer processes. The presence of the amino group and bromine atom allows for fine-tuning of its electronic properties, making it suitable for use in electronic devices. The hexyl groups provide solubility and processability, which are essential for practical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7-bromo-9,9-dihexylfluorene is unique due to the combination of its functional groups and the hexyl chains, which provide a balance of reactivity and solubility. This makes it particularly useful in applications requiring both electronic functionality and processability .

Properties

Molecular Formula

C25H34BrN

Molecular Weight

428.4 g/mol

IUPAC Name

7-bromo-9,9-dihexylfluoren-2-amine

InChI

InChI=1S/C25H34BrN/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26)11-13-21(23)22-14-12-20(27)18-24(22)25/h11-14,17-18H,3-10,15-16,27H2,1-2H3

InChI Key

KQBYNLQHSRKWSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)Br)CCCCCC

Origin of Product

United States

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